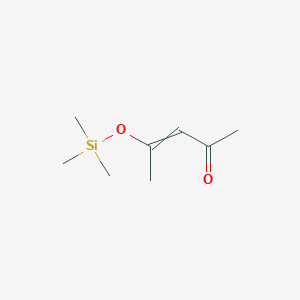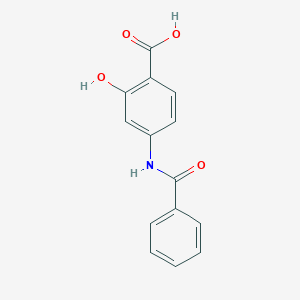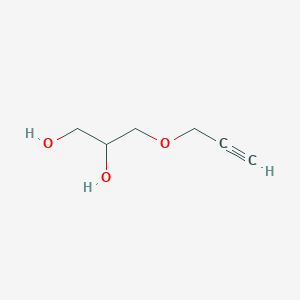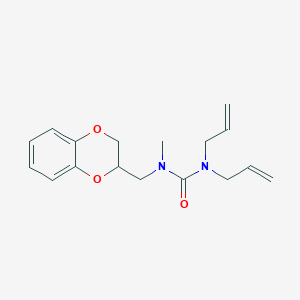
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea, also known as BAMU, is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. BAMU is a small molecule that belongs to the class of urea derivatives and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is not fully understood. However, it has been proposed that 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea may exert its antitumor activity through the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell proliferation and survival and is frequently dysregulated in cancer cells. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
生化学的および生理学的効果
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to modulate the activity of various enzymes, such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation.
実験室実験の利点と制限
One of the advantages of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea. One direction is the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential use of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea in combination with other anticancer agents or anti-inflammatory agents. Additionally, the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea-based nanoparticles for targeted drug delivery may be a promising approach for cancer therapy. Finally, further studies are needed to fully elucidate the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential therapeutic applications.
Conclusion:
In conclusion, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for cancer therapy and other diseases. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple, and its versatility makes it a valuable compound for research. However, further studies are needed to fully understand the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential applications in medicine.
合成法
The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea involves the reaction of 1,4-benzodioxane-2-carboxaldehyde with N,N-diallyl-3-methylbut-2-enamide in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction, and the yield of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is around 80%. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been extensively studied for its potential therapeutic properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to possess antioxidant properties, which may protect against oxidative stress-related diseases.
特性
CAS番号 |
13988-24-4 |
|---|---|
製品名 |
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea |
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-3,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C17H22N2O3/c1-4-10-19(11-5-2)17(20)18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h4-9,14H,1-2,10-13H2,3H3 |
InChIキー |
SVQHPQRSZJSPEB-UHFFFAOYSA-N |
SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
正規SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
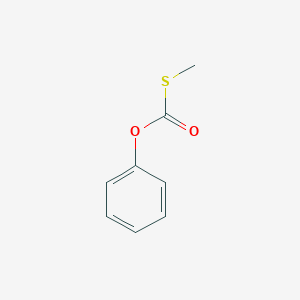

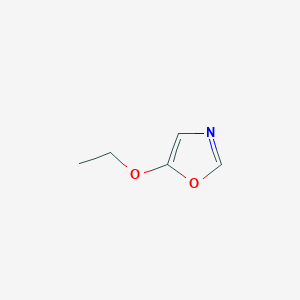
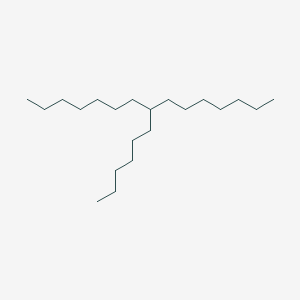
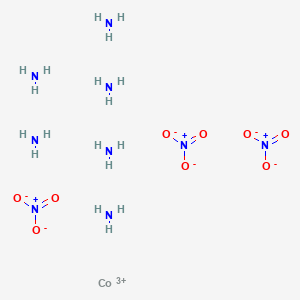
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
